![molecular formula C16H15BrN4O2 B8452961 benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate](/img/structure/B8452961.png)
benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate is a complex organic compound that features a unique structure combining a brominated imidazo[4,5-b]pyridine moiety with a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of 6-bromo-1H-imidazo[4,5-b]pyridine, which is then subjected to further functionalization to introduce the phenylmethyl and carbamate groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as phase transfer catalysis (PTC) and continuous flow reactors can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like DMF or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The compound may also inhibit enzymes like proton pumps and aromatase, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate can be compared with other imidazo[4,5-b]pyridine derivatives:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Similar in structure but lacks the phenylmethyl and carbamate groups.
Imidazo[4,5-c]pyridine derivatives: These compounds have a different fusion pattern of the imidazole and pyridine rings, leading to distinct biological activities.
The uniqueness of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate lies in its specific functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H15BrN4O2 |
---|---|
Molekulargewicht |
375.22 g/mol |
IUPAC-Name |
benzyl N-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H15BrN4O2/c1-21(16(22)23-10-11-5-3-2-4-6-11)9-14-19-13-7-12(17)8-18-15(13)20-14/h2-8H,9-10H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
GKMVKDUQFIDARC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=NC2=C(N1)C=C(C=N2)Br)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.